molecular formula C10H10N2O B1590895 6,7-Dimethylquinoxalin-2(1H)-one CAS No. 28082-82-8

6,7-Dimethylquinoxalin-2(1H)-one

Cat. No.: B1590895
CAS No.: 28082-82-8
M. Wt: 174.2 g/mol
InChI Key: YXHOLYSXLHTIOT-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinoxalin-2(1H)-one typically involves the condensation of 2,3-diaminotoluene with 1,2-dicarbonyl compounds under acidic or basic conditions. One common method includes the reaction of 2,3-diaminotoluene with glyoxal in the presence of acetic acid, yielding the desired quinoxaline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Dimethylquinoxalin-2(1H)-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and organic semiconductors.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other quinoxaline derivatives .

Properties

IUPAC Name

6,7-dimethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(13)5-11-8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHOLYSXLHTIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564619
Record name 6,7-Dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28082-82-8
Record name 6,7-Dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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